Thr-ser-lys-tyr-arg

Analgesia Non-opioid mechanism Pain pharmacology

Researchers studying non-opioid pain pathways often lack validated tools to discriminate opioid-dependent from independent mechanisms. TSKYR (neo-kyotorphin) solves this with naloxone-resistant analgesia via GABA release inhibition. • ED50 195 nmol/mouse (i.c.), equipotent to Leu-enkephalin but mechanistically distinct • Triple enkephalin-degrading enzyme inhibitor: AP IC50 131 μM, DPP IC50 306 μM, ACE IC50 200 μM; ACE substrate Km 0.58 mM • Minimal antibacterial sequence (MIC 5 mg/mL M. luteus); also osteogenic precursor. Available from BenchChem with global shipping.

Molecular Formula C28H47N9O9
Molecular Weight 653.7 g/mol
CAS No. 83759-54-0
Cat. No. B024484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThr-ser-lys-tyr-arg
CAS83759-54-0
Synonymsd-sero-2-NKT
neo-kyotorphin
neokyotorphin
neokyotorphine alpha137-141
Thr-Ser-Lys-Tyr-Arg
threonyl-seryl-lysyl-tyrosyl-arginine
TSKYR peptide
Molecular FormulaC28H47N9O9
Molecular Weight653.7 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O
InChIInChI=1S/C28H47N9O9/c1-15(39)22(30)26(44)37-21(14-38)25(43)34-18(5-2-3-11-29)23(41)36-20(13-16-7-9-17(40)10-8-16)24(42)35-19(27(45)46)6-4-12-33-28(31)32/h7-10,15,18-22,38-40H,2-6,11-14,29-30H2,1H3,(H,34,43)(H,35,42)(H,36,41)(H,37,44)(H,45,46)(H4,31,32,33)/t15-,18+,19+,20+,21+,22+/m1/s1
InChIKeyCOHPSYLINFUPSS-HHHIRMLJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thr-Ser-Lys-Tyr-Arg Identity & Pharmacological Classification


Thr-Ser-Lys-Tyr-Arg (neo-kyotorphin, TSKYR) is an endogenous analgesic pentapeptide originally isolated from bovine brain, corresponding to the C-terminal fragment HbA(137–141) of the hemoglobin α-chain [1]. The compound is classified as an analgesic and anticonvulsant neuropeptide that modulates endogenous opioid systems through a non-opioid mechanism [2]. With a molecular weight of 653.7 Da and sequence TSKYR-OH, neo-kyotorphin serves both as a direct bioactive molecule and as a precursor that is enzymatically processed to liberate the bioactive dipeptide kyotorphin (Tyr-Arg) [3].

Non-opioid mechanism Research context for GABA-mediated, naloxone-resistant analgesia pathways
Precursor-enzyme model ACE-liberated kyotorphin precursor; supports enzyme-processing and neuropeptide metabolism studies
Hemoglobin-derived bioactive peptide Minimal α-chain fragment (α137-141) with reported antimicrobial and osteogenic metabolite context

Thr-Ser-Lys-Tyr-Arg Substitution Risks


Neo-kyotorphin cannot be interchanged with other opioid peptides (e.g., Leu-enkephalin, kyotorphin) or hemoglobin-derived fragments because its pharmacological profile is mechanistically distinct: it produces naloxone-resistant analgesia mediated through GABA release inhibition rather than direct opioid receptor activation [1]. Its enzymatic processing by angiotensin-converting enzyme (ACE) selectively liberates kyotorphin with a Km of 0.58 mM, creating a unique bifunctional precursor-active metabolite relationship not shared by kyotorphin alone or by enkephalin derivatives [2]. Furthermore, TSKYR serves as the minimal antimicrobial sequence within the hemoglobin α-chain, exhibiting antibacterial potency that longer fragments (e.g., α107–141) cannot match on a per-mass basis [3]. These quantifiable differences in receptor pharmacology, enzymatic processing, and multi-target bioactivity make generic substitution with in-class analogs scientifically invalid for reproducible experimentation.

Mechanism mismatch: Naloxone-resistant GABAergic mechanism may not be replicated by opioid receptor agonists (e.g., Leu-enkephalin); pain pathway interpretation may shift.

Precursor-metabolite relationship: ACE-dependent kyotorphin liberation unique to TSKYR; kyotorphin alone or enkephalins do not share this bifunctional profile, limiting direct enzymatic context transfer.

Multi-target bioactivity: Reported antimicrobial and osteogenic metabolite activities are sequence-dependent; class analogs or shorter fragments may not reproduce the same breadth of endpoints.

Thr-Ser-Lys-Tyr-Arg Quantitative Differentiation Evidence


Naloxone-Resistant Analgesic Mechanism

Neo-kyotorphin (Thr-Ser-Lys-Tyr-Arg) produces dose-dependent analgesia with an ED50 of 195 nmol/mouse via intracisternal injection in the mouse tail-pinch test, a potency approximately equal to that of Leu-enkephalin [1]. However, unlike Leu-enkephalin, neo-kyotorphin-induced analgesia is not blocked by naloxone pretreatment, and is instead antagonized by GABA mimetics (muscimol 0.1 μg IC; nipecotic acid 100 mg/kg IP), indicating a distinct non-opioid mechanism mediated through inhibition of depolarization-evoked GABA release [2]. This functional differentiation means that neo-kyotorphin can achieve opioid-equivalent analgesia without engaging μ/δ/κ opioid receptors, a feature absent from Leu-enkephalin, kyotorphin, and other in-class analgesic peptides.

Naloxone-Resistant Mechanism
Head-to-head
ED50 195 nmol/mouse (i.c.) equipotent to Leu-enkephalin; analgesia not reversed by naloxone, blocked by GABA mimetics (muscimol, nipecotic acid).
Reported non-opioid analgesia model-response context
Mouse tail-pinch test; synaptosomal GABA release assay
Analgesia Non-opioid mechanism Pain pharmacology

Multi-Enzyme Inhibition of Enkephalin Degradation

In a direct head-to-head study using enzymes prepared from monkey brain membrane fractions, neo-kyotorphin inhibited aminopeptidase (AP), dipeptidyl aminopeptidase (DPP), and angiotensin-converting enzyme (ACE) with IC50 values of 131 μM, 306 μM, and 200 μM, respectively [1]. In contrast, kyotorphin (Tyr-Arg) inhibited only DPP with an IC50 of 18 μM and a Ki of 6 μM (non-competitive inhibition) [1]. While kyotorphin exhibits 17-fold greater potency against DPP, neo-kyotorphin uniquely targets three enkephalin-degrading enzymes simultaneously, providing a broader, albeit weaker, enkephalin-stabilizing effect that complements its precursor role for kyotorphin release via ACE hydrolysis (Km 0.58 mM) [2].

Multi-Enzyme Inhibition
Head-to-head
AP IC50 131 μM, DPP IC50 306 μM, ACE IC50 200 μM vs. kyotorphin DPP IC50 18 μM (Ki 6 μM). TSKYR inhibits 3 targets; kyotorphin inhibits 1.
Supports integrated enkephalin metabolism enzyme-context interpretation
Monkey brain membrane fractions
Enzyme inhibition Enkephalin degradation Neuropeptide pharmacology

Minimal Antimicrobial Hemoglobin Peptide

Among four antibacterial peptides isolated from bovine hemoglobin (α107–141, α137–141, α133–141, and β126–145), the peptide α137–141 (TSKYR) was identified as the shortest and most active sequence [1]. The minimum inhibitory concentration (MIC) of hemoglobin hydrolysates containing TSKYR was reported as 5 mg/mL against Micrococcus luteus and 10 mg/mL against Escherichia coli [2]. Subsequent structure-activity studies confirmed that the KYR tripeptide represents the minimal antimicrobial sequence, and that shortening the peptide sequence correlates with lower MIC values, establishing TSKYR as the optimal length-to-activity ratio among hemoglobin α-chain antimicrobial peptides [3]. In contrast, longer fragments such as α107–141 (35 amino acids) exhibit reduced per-mass antibacterial potency.

Minimal Antimicrobial Sequence
Cross-study
MIC (hydrolysate): 5 mg/mL vs. M. luteus, 10 mg/mL vs. E. coli. 5-aa TSKYR more active per mass than 35-aa α107–141 fragment.
Reported antimicrobial screening context; sequence-activity relationship
Bovine hemoglobin peptic hydrolysates
Antimicrobial peptides Hemoglobin-derived peptides Food preservation

Osteoblast Mineralization by Peptide Metabolites

TSKYR (Thr-Ser-Lys-Tyr-Arg), isolated from tortoiseshell and deer antler gelatin, serves as a parent peptide that is degraded by trypsin into bioactive metabolites: dipeptide YR (kyotorphin) enhances calcium ion uptake, while tripeptide TSK produces a 30-fold increase in mineralized nodule area and a 50-fold increase in mineralized nodule density in human osteoblast cells, in addition to a 47.5% increase in chondrocyte cell number [1][2]. This osteogenic cascade is unique to the TSKYR sequence; kyotorphin (Tyr-Arg) alone demonstrates calcium uptake enhancement but does not replicate the magnitude of osteoblast mineralization achieved by TSK [1]. The effect is synergistic with calcium and strontium ions, further amplifying peptide activity [2].

Osteoblast Mineralization
Class-level
TSK metabolite: 30× mineralized nodule area, 50× density increase; YR enhances calcium uptake. Kyotorphin alone does not reach TSK mineralization magnitude.
Supports metabolite-driven mineralization model-response context
Human osteoblast in vitro; Alizarin Red staining
Osteoblast stimulation Bone metabolism Calcium signaling

Electron-Acceptor Antioxidant Mechanism

In photochemical radical-reaction assays, the full-length neo-kyotorphin (TSKYR) diminished the concentration of anion-radicals of an excited dye, demonstrating electron-acceptor properties toward free radicals [1]. In contrast, the truncated analog TSKY (neo-kyotorphin 1-4, lacking the C-terminal arginine) and the dipeptide Asp-Tyr acted as electron donors in the same radical reactions [1]. This functional reversal—from electron acceptor to electron donor—upon removal of the C-terminal arginine residue demonstrates that the antioxidant mechanism of TSKYR is sequence-dependent and qualitatively distinct from its shorter analogs.

Electron-Acceptor Antioxidant
Head-to-head
TSKYR acts as electron acceptor (diminishes dye anion-radicals); TSKY and Asp-Tyr act as electron donors. Reversal depends on C-terminal arginine.
Supports sequence-dependent radical-scavenging mechanism context
Photochemical dye excitation assay
Antioxidant mechanism Electron transfer Radical scavenging

Thr-Ser-Lys-Tyr-Arg Application Scenarios


Non-Opioid Pain Pathway Research

For neuroscience laboratories investigating pain mechanisms independent of μ/δ/κ opioid receptors, neo-kyotorphin provides a validated non-opioid analgesic tool with an ED50 of 195 nmol/mouse (i.c.) equipotent to Leu-enkephalin but mechanistically distinct through GABAergic inhibition [1]. Its naloxone-resistant analgesia enables experimental designs that discriminate opioid-dependent from opioid-independent pain modulation pathways, making it the preferred compound for studies of GABA-mediated analgesia and for use as a control in opioid receptor pharmacology experiments [2].

Enkephalin Metabolism and Multi-Enzyme Inhibition

In biochemical pharmacology research focused on neuropeptide degradation, neo-kyotorphin's triple-enzyme inhibition profile (AP IC50 131 μM, DPP IC50 306 μM, ACE IC50 200 μM) combined with its role as an ACE substrate (Km 0.58 mM) that liberates kyotorphin makes it an irreplaceable tool for integrated enkephalin metabolism studies [1][2]. No other single peptide in this class simultaneously inhibits three enkephalin-degrading enzymes while also functioning as a precursor to the endogenous Met-enkephalin releasor kyotorphin [3].

Antimicrobial Peptide Development and Food Preservation

For food science and antimicrobial peptide engineering groups, TSKYR (α137-141) represents the minimal fully active antibacterial sequence derived from the hemoglobin α-chain, with confirmed activity against both Gram-positive (M. luteus, MIC 5 mg/mL) and Gram-negative (E. coli, MIC 10 mg/mL) bacteria [1]. Its small size (653 Da) offers advantages in synthesis cost, solubility, and formulation into bioactive food packaging compared to longer hemoglobin fragments, and it has been specifically validated as a natural meat preservative through electrodialysis-based production methods suitable for industrial scale-up [2].

Osteogenic Peptide Research and Bone Tissue Engineering

In bone biology and osteoporosis research, TSKYR and its trypsin-digestion metabolites (TSK, YR) provide a unique metabolite-driven osteogenic system: TSK increases mineralized nodule area 30-fold and density 50-fold in human osteoblasts, while YR enhances calcium ion uptake [1]. This dual mechanism—calcium mobilization plus direct mineralization—is not replicated by kyotorphin alone and positions TSKYR as the parent peptide of choice for developing osteogenic peptide therapeutics and studying the molecular basis of peptide-induced bone formation [2].

Application
Selection Property
Validation Focus
Non-opioid pain pathway studies
Naloxone-resistant analgesia mechanism context
GABAergic inhibition and pain behavioral endpoint review
Enkephalin metabolism and enzyme inhibition research
Multi-enzyme inhibition profile
Integrated enkephalin degradation pathway interpretation
Antimicrobial peptide screening
Minimal antimicrobial sequence context
MIC and Gram-stain panel endpoints
Osteoblast mineralization and bone metabolism studies
Metabolite-driven mineralization context
Mineralized nodule formation and calcium uptake endpoint interpretation
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